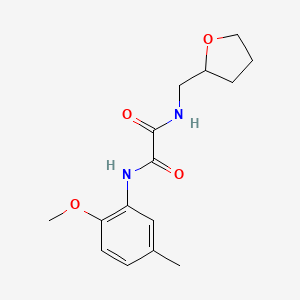

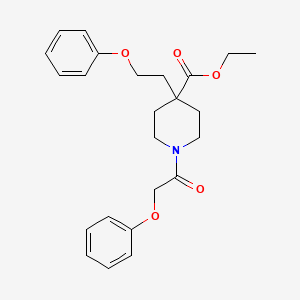

N-(2-methoxy-5-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxy-5-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide often involves reactions with specific reagents and conditions. For example, the synthesis of related compounds has been achieved using reactions like (triphenylstannyl)methylation and reactions of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate (Ross et al., 1996); (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray crystallography. These studies reveal details such as the geometry around the central atoms and the dihedral angles between different structural units (Kosolapova et al., 2013); (Askerov et al., 2019).

Chemical Reactions and Properties

Chemical reactions of similar compounds can involve condensations with aromatic aldehydes, phthalic anhydride, or reactions with amines. These reactions often lead to the formation of derivatives like amides, isothiazolones, and benzimidazole derivatives (Soliman & El-Sakka, 2017).

作用機序

Target of Action

CBMicro_037309, also known as N-(2-methoxy-5-methylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide, primarily targets the actin filaments in cells . Actin filaments play a crucial role in maintaining the shape and integrity of a cell, and they are involved in various important cellular processes such as cell division, cell signaling, and cell movement .

Mode of Action

CBMicro_037309 interacts with its targets by binding to the fast-growing (barbed) end of F-actin filaments . This interaction inhibits actin polymerization and consecutive processes such as cell movement and division . It also induces nuclear extrusion and inhibits glucose transport .

Biochemical Pathways

The primary biochemical pathway affected by CBMicro_037309 is the actin filament polymerization pathway . By inhibiting this pathway, CBMicro_037309 disrupts the normal functioning of the cell, leading to changes in cell shape, movement, and division .

Pharmacokinetics

Pharmacokinetics is an integral part of drug development and rational pharmacotherapy

Result of Action

The result of CBMicro_037309’s action is the disruption of normal cellular processes. By inhibiting actin polymerization, it affects cell movement, division, and shape . It also inhibits glucose transport and induces nuclear extrusion .

Action Environment

The action, efficacy, and stability of CBMicro_037309 can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other substances can affect the action of a compound .

特性

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-10-5-6-13(20-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-21-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXASVGRNWRLNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5915758 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)

![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)

![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)

![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)

![6-{[(4-methoxyphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5123683.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123702.png)

![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)